molecular formula C8H4F3NO B147567 3-(Trifluoromethyl)phenyl isocyanate CAS No. 329-01-1

3-(Trifluoromethyl)phenyl isocyanate

Cat. No.: B147567
CAS No.: 329-01-1
M. Wt: 187.12 g/mol
InChI Key: SXJYSIBLFGQAND-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H4F3NO . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isocyanate functional group. This compound is a colorless to light yellow liquid and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenyl isocyanate typically involves the reaction of 3-trifluoromethylaniline with phosgene. The process begins by dissolving 3-trifluoromethylaniline in chlorobenzene, followed by cooling the mixture to 0-10°C. Dry hydrogen chloride is then introduced to saturate the solution. Subsequently, N,N-diisopropylamine is added, and the mixture is heated to 50°C for 30 minutes. Finally, phosgene is introduced to complete the reaction, and the product is distilled to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trifluoromethyl)phenyl isocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable ureas and carbamates, respectively. These reactions are facilitated by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the isocyanate carbon .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)phenyl isocyanate is unique due to the presence of the trifluoromethyl group in the meta position, which

Properties

IUPAC Name

1-isocyanato-3-(trifluoromethyl)benzene
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InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYSIBLFGQAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)C(F)(F)F
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0027143
Record name 3-(Trifluoromethyl)phenyl isocyanate
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Molecular Weight

187.12 g/mol
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Physical Description

Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption.
Record name ISOCYANOBENZOTRIFLUORIDE
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CAS No.

none, 329-01-1
Record name ISOCYANOBENZOTRIFLUORIDE
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name Benzene, 1-isocyanato-3-(trifluoromethyl)-
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Record name 3-(Trifluoromethyl)phenyl isocyanate
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Record name α,α,α-trifluoro-3-tolyl isocyanate
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Record name 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
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Synthesis routes and methods

Procedure details

Triphosgene (0.75 g) was added to anhydroue toluene (10 ml) under nitrogen protection, and then a solution of 3-trifluoromethylaniline (0.8 g) in dichloromethane (15 ml) was added dropwise in an ice-bath. After addition, the reaction mixture was stirred at room temperature for 15 min, and then heated to 80° C. for 6 h. The completion of the reaction was indicated by TLC. The reaction mixture was concentrated under reduced pressure to give the product as oil, which then was solidified.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-(Trifluoromethyl)phenyl isocyanate in the context of the provided research?

A1: this compound is a key reagent in the synthesis of sorafenib [, , , , ], a known antitumor drug. It reacts with intermediates like 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule.

Q2: Are there any alternative synthesis routes for sorafenib that don't utilize this compound?

A2: Yes, research suggests using readily available and cost-effective 4-amino-3-fluorophenol as a substitute for this compound in sorafenib synthesis []. This method claims to simplify the process and improve yield while ensuring product stability.

Q3: Beyond sorafenib, has this compound demonstrated utility in other research areas?

A3: Yes, recent studies explored its use in developing advanced battery technologies []. Specifically, it acts as an electrolyte additive, contributing to the formation of a robust electrode-electrolyte interphase in Li||LiCoO2 batteries. This enhances lithium-ion conductivity and battery performance.

Q4: How does the structure of this compound lend itself to its role in battery applications?

A4: The molecule contains a polar amide group (-NHCO-) formed after reacting with specific compounds. This polar group aids in the de-solvation of lithium ions and enhances their transport within the battery [], ultimately leading to improved performance.

Q5: Can you elaborate on the structure and properties of this compound?

A5: While specific spectroscopic data wasn't provided in the research excerpts, we can infer some details. The molecular formula is likely C8H4F3NO, with a molecular weight of approximately 187.12 g/mol. The molecule contains a reactive isocyanate group (-N=C=O) which readily undergoes reactions with amines to form urea derivatives, a key step in sorafenib synthesis [].

Q6: The research mentions a "deuterated bisarylurea compound." What is the significance of deuteration in this context?

A6: Deuteration involves replacing hydrogen atoms with deuterium, a heavier hydrogen isotope. This modification in bisarylurea compounds, synthesized using deuterated this compound, is being investigated for its potential to enhance antitumor activity [].

Q7: The provided research highlights a focus on synthesizing sorafenib. Are there any insights into its mechanism of action against tumors?

A7: While the provided excerpts focus primarily on the synthesis of sorafenib, the mechanism of action isn't elaborated upon. It's important to consult additional resources for a detailed understanding of sorafenib's anti-tumor activity.

Q8: What are the potential implications of using this compound in industrial-scale sorafenib production?

A8: While the research emphasizes the compound's role in sorafenib synthesis, it also hints at potential challenges. For instance, ensuring high purity of the final product is crucial, demanding rigorous purification steps to remove impurities generated during synthesis []. Additionally, minimizing metal residue and burning residue, potentially arising from using this compound, is vital for large-scale production [].

Q9: The research mentions "sorafenib tosylate." What is its significance?

A9: Sorafenib tosylate is a salt form of sorafenib, produced by reacting it with p-toluenesulfonic acid. Creating salt forms of drugs like sorafenib can improve properties such as stability, solubility, and ease of formulation [, ].

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